6-chloro-2-(2,4-dimethoxyphenyl)quinoline
Overview
Description
6-chloro-2-(2,4-dimethoxyphenyl)quinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. The compound features a quinoline core substituted with a 6-chloro group and a 2,4-dimethoxyphenyl group, making it a valuable scaffold for the development of various bioactive molecules.
Scientific Research Applications
6-chloro-2-(2,4-dimethoxyphenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of fluorescent probes for biological imaging and as a ligand in metal coordination complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(2,4-dimethoxyphenyl)quinoline typically involves the Povarov cycloaddition reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is catalyzed by Lewis acids such as BF3·OEt2 and often conducted under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as solvent-free conditions, the use of recyclable catalysts like nano ZnO, and microwave-assisted synthesis are preferred to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(2,4-dimethoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 6-chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 6-chloro-2-(2,4-dimethoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA gyrase and topoisomerase IV, inhibiting bacterial DNA synthesis and leading to cell death.
Pathways Involved: It may also interfere with cellular signaling pathways, such as the inhibition of tyrosine kinases, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(2,5-dimethoxyphenyl)quinoline: Similar structure but with a different substitution pattern on the phenyl ring.
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxyquinoline: Another quinoline derivative with different substituents.
Uniqueness
6-chloro-2-(2,4-dimethoxyphenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dimethoxy groups enhances its reactivity and potential for forming diverse derivatives with significant biological activities .
Properties
IUPAC Name |
6-chloro-2-(2,4-dimethoxyphenyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-20-13-5-6-14(17(10-13)21-2)16-7-3-11-9-12(18)4-8-15(11)19-16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLFDVVHQOLKMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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